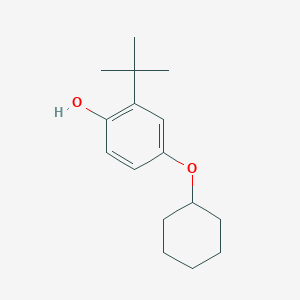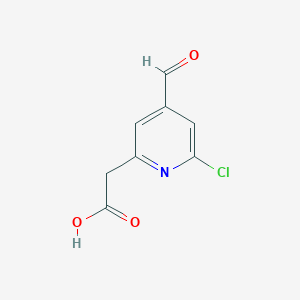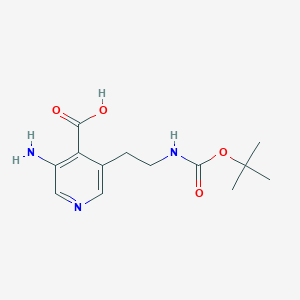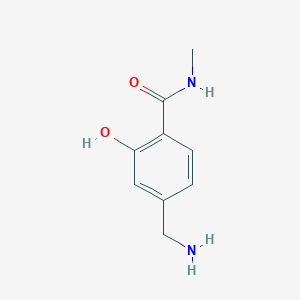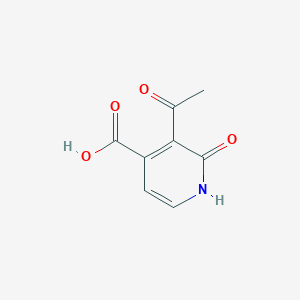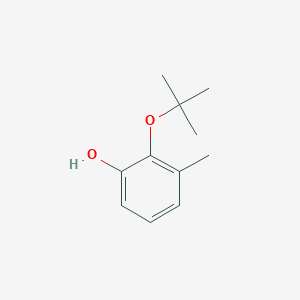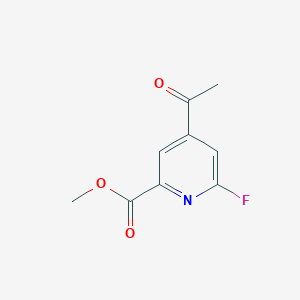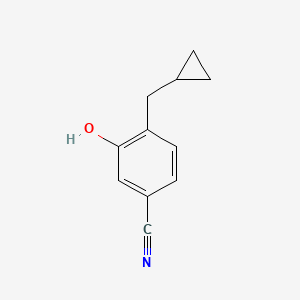
2-(Cyclohexyloxy)-6-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-6-(methylthio)phenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 2-position and a methylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(methylthio)phenol typically involves the introduction of the cyclohexyloxy and methylthio groups onto a phenol ring. One common method involves the reaction of 2-hydroxyphenol with cyclohexyl bromide in the presence of a base to form the cyclohexyloxy derivative. This intermediate can then be reacted with methylthiolating agents such as methylthiol chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-6-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitronium ions (NO2+) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-6-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-6-(methylthio)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the cyclohexyloxy and methylthio groups can influence the compound’s lipophilicity and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Methoxyphenol: Similar structure with a methoxy group instead of a cyclohexyloxy group.
4-Methylthio-phenol: Similar structure with a methylthio group at the 4-position instead of the 6-position.
Uniqueness
2-(Cyclohexyloxy)-6-(methylthio)phenol is unique due to the presence of both cyclohexyloxy and methylthio groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H18O2S |
|---|---|
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
2-cyclohexyloxy-6-methylsulfanylphenol |
InChI |
InChI=1S/C13H18O2S/c1-16-12-9-5-8-11(13(12)14)15-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
Clé InChI |
XFNZJPUZHXEQSN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
